molecular formula C19H24N2 B8535504 1,1-Bis(4-dimethylaminophenyl)propene CAS No. 6332-03-2

1,1-Bis(4-dimethylaminophenyl)propene

Cat. No.: B8535504
CAS No.: 6332-03-2
M. Wt: 280.4 g/mol
InChI Key: UDCAZMJSUNJNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis(4-dimethylaminophenyl)propene is a useful research compound. Its molecular formula is C19H24N2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

6332-03-2

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

4-[1-[4-(dimethylamino)phenyl]prop-1-enyl]-N,N-dimethylaniline

InChI

InChI=1S/C19H24N2/c1-6-19(15-7-11-17(12-8-15)20(2)3)16-9-13-18(14-10-16)21(4)5/h6-14H,1-5H3

InChI Key

UDCAZMJSUNJNER-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a reactor was introduced 102 mL (82.0 mmol; 0.80 M THF solution) of ethylmagnesium bromide under a nitrogen atmosphere. The contents were cooled to 0° C. Thereto was gradually added dropwise a solution prepared by mixing 20.0 g (74.5 mmol) of 4,4′-bis(dimethylamino)benzophenone and 40 mL of THF. This mixture was stirred at room temperature for 5 hours. Saturated aqueous ammonium chloride solution was added to the resultant reaction mixture, and the metal salt yielded was removed by Celite filtration. The organic layer was separated from the filtrate and then extracted with toluene. Thereafter, the solvent was removed under reduced pressure. The concentrate was dissolved in 150 mL of toluene, and 0.1 g of p-toluenesulfonic acid monohydrate was added thereto. Azeotropic dehydration was conducted with toluene refluxing. After being cooled, the reaction mixture was washed with saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution, subsequently dried with anhydrous magnesium sulfate, and then concentrated under reduced pressure. This concentrate was purified by column chromatography to obtain 13.6 g (65%) of light-yellow crystals. 1H-NMR (CDCl3) δ 1.77 (d, J=7.0 Hz, 3H), 2.92 (s, 6H), 2.98 (s, 6H), 5.94 (q, J=7.0 Hz, 1H), 6.58-6.79 (m, 4H), 7.02-7.18 (m, 4H).
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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